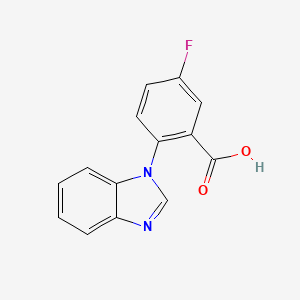
2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid
Descripción general
Descripción
2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid is a useful research compound. Its molecular formula is C14H9FN2O2 and its molecular weight is 256.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds containing the imidazole moiety, which is similar to the benzodiazol moiety in the compound, have been known to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The diverse biological activities of similar compounds suggest that they may interact with multiple targets, leading to various changes at the molecular and cellular levels .
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds, it is likely that multiple pathways are affected .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes .
Actividad Biológica
2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid (CAS Number: 1096306-62-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anti-inflammatory and antimicrobial properties, as well as its mechanism of action and relevance in therapeutic applications.
- Molecular Formula : C15H12FN2O2
- Molecular Weight : 256.23 g/mol
- Density : Not available
- Boiling Point : Not available
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study on salicylic acid derivatives, which share structural similarities, demonstrated that certain derivatives could inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammatory responses in animal models. For instance, a derivative known as 3-CH2Cl significantly lowered tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) levels in LPS-induced rats, suggesting that similar mechanisms may be applicable to this compound .
Antimicrobial Activity
The benzodiazole moiety is known for its antimicrobial properties. Compounds containing this structure have been evaluated for their effectiveness against various pathogens. For example, studies have shown that benzodiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Case Studies and Research Findings
The proposed mechanism of action for this compound involves the inhibition of key enzymes such as COX and lipoxygenase (LOX), which play critical roles in the inflammatory pathway. By blocking these enzymes, the compound may reduce the production of pro-inflammatory mediators.
Structure-Activity Relationship (SAR)
The biological activity of benzodiazole derivatives often correlates with their structural features. The presence of fluorine atoms has been shown to enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy in vivo.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-9-5-6-12(10(7-9)14(18)19)17-8-16-11-3-1-2-4-13(11)17/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGOATYJSBAMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=C(C=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















